molecular formula C17H20NO2P B13834812 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine

Cat. No.: B13834812
M. Wt: 301.32 g/mol
InChI Key: NFXZRUNTUSEVGQ-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine is a complex organic compound that features a benzoxaphosphole ring fused with a pyridine ring

Preparation Methods

The synthesis of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxaphosphole core, followed by the introduction of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, methoxybenzene, and pyridine derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine can be compared with other similar compounds, such as:

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its benzoxaphosphole core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H20NO2P

Molecular Weight

301.32 g/mol

IUPAC Name

2-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)pyridine

InChI

InChI=1S/C17H20NO2P/c1-17(2,3)21-15-13(19-4)9-7-10-14(15)20-16(21)12-8-5-6-11-18-12/h5-11,16H,1-4H3

InChI Key

NFXZRUNTUSEVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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